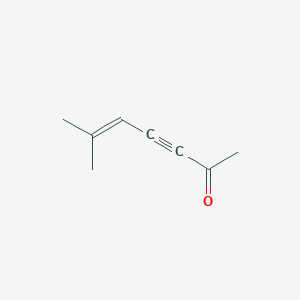
6-Methyl-5-heptene-3-yne-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-5-heptene-3-yne-2-one is a chemical compound with the molecular formula C8H12O. It is also known as 4-methyl-4-hepten-3-one or MHO. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Chemical Intermediate and Flavor Component
6-Methyl-5-hepten-2-one (MHO) is recognized as a significant chemical intermediate and a flavor component originating from carotenoid metabolism in fruits, playing a crucial role in consumer preference. A rapid liquid-liquid extraction-gas chromatography-mass spectrometry (LLE-GC-MS) method has been developed for efficient determination of MHO in various fruits, indicating its variable content across different tomato fruit tissues and cultivars. This study underscores MHO's importance in fruit quality and flavor profile analysis (Zhou et al., 2021).
Semiochemical Role in Aquatic Environments
MHO, alongside other compounds like isophorone, plays a significant role as semiochemicals in the aquatic environment, particularly in host location and non-host avoidance behaviors of sea lice copepodid larvae. Behavioral bioassays utilizing Y-tubes have demonstrated that copepodid larvae show high activation and directional responses to MHO, highlighting its potential utility in managing sea lice infestations in aquaculture through the manipulation of chemical cues (Bailey et al., 2006).
Thermodynamic Properties
The vapor pressures and vaporization enthalpies of MHO have been meticulously studied, providing crucial data for its use in various applications. By measuring temperature dependences of vapor pressures and deriving molar standard enthalpies of vaporization, researchers have contributed to a more comprehensive understanding of MHO's physical properties, which is essential for its application in flavor and fragrance industries as well as in chemical synthesis (Zaitsau et al., 2015).
Human Odor Component
MHO has been identified as a significant marker in the qualitative analysis of human odor, offering potential applications in search and rescue operations, especially in seismic ruins. By utilizing portable GC-MS technology, researchers have pinpointed MHO as a symbol of human odor, laying the groundwork for the development of artificial olfaction techniques that could revolutionize the efficiency of locating survivors in disaster-stricken areas (Wang En-fu, 2007).
Eigenschaften
CAS-Nummer |
149183-86-8 |
|---|---|
Produktname |
6-Methyl-5-heptene-3-yne-2-one |
Molekularformel |
C8H10O |
Molekulargewicht |
122.16 g/mol |
IUPAC-Name |
6-methylhept-5-en-3-yn-2-one |
InChI |
InChI=1S/C8H10O/c1-7(2)5-4-6-8(3)9/h5H,1-3H3 |
InChI-Schlüssel |
DQASYXPOVOHHTE-UHFFFAOYSA-N |
SMILES |
CC(=CC#CC(=O)C)C |
Kanonische SMILES |
CC(=CC#CC(=O)C)C |
Synonyme |
5-Hepten-3-yn-2-one, 6-methyl- (9CI) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



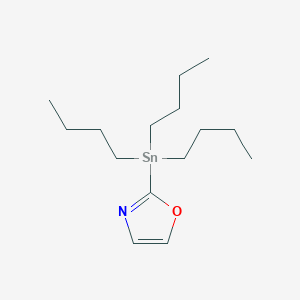
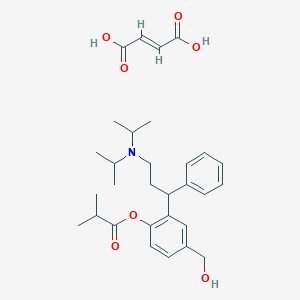

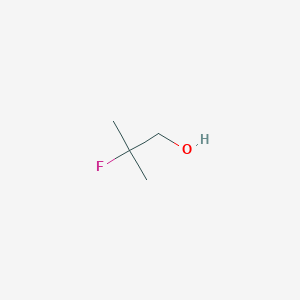
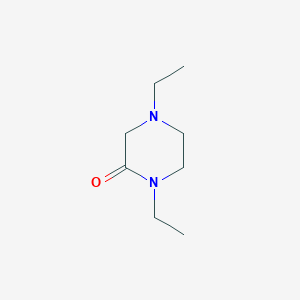
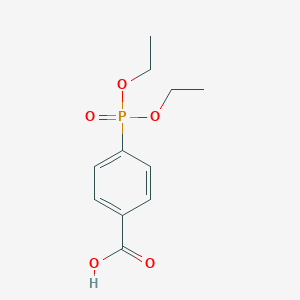
![(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine](/img/structure/B129805.png)
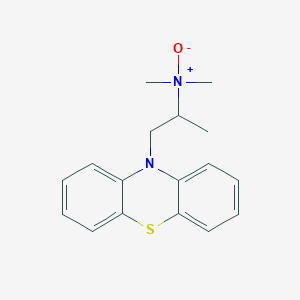
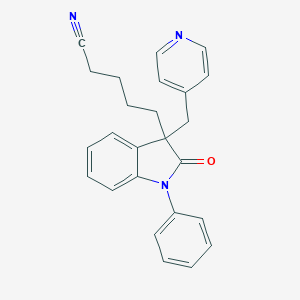
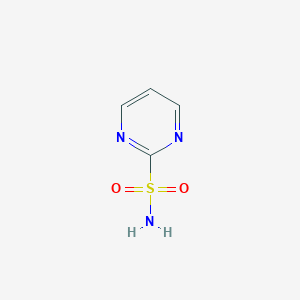
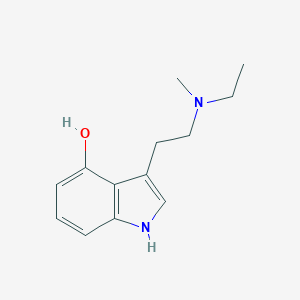
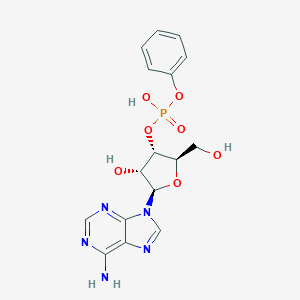
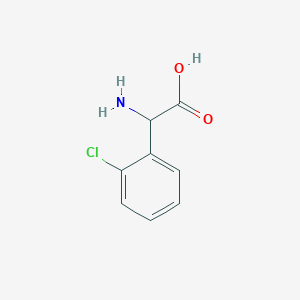
![1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B129826.png)